O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate
CAS No.:
Cat. No.: VC13561455
Molecular Formula: C15H23NO5
Molecular Weight: 297.35 g/mol
* For research use only. Not for human or veterinary use.
![O2-tert-butyl O3-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate -](/images/structure/VC13561455.png)
Specification
Molecular Formula | C15H23NO5 |
---|---|
Molecular Weight | 297.35 g/mol |
IUPAC Name | 2-O-tert-butyl 3-O-ethyl (1S,3S,4S)-5-oxo-2-azabicyclo[2.2.2]octane-2,3-dicarboxylate |
Standard InChI | InChI=1S/C15H23NO5/c1-5-20-13(18)12-10-7-6-9(8-11(10)17)16(12)14(19)21-15(2,3)4/h9-10,12H,5-8H2,1-4H3/t9-,10+,12-/m0/s1 |
Standard InChI Key | VSHIYGMRWBFMTP-UMNHJUIQSA-N |
Isomeric SMILES | CCOC(=O)[C@@H]1[C@@H]2CC[C@H](N1C(=O)OC(C)(C)C)CC2=O |
SMILES | CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O |
Canonical SMILES | CCOC(=O)C1C2CCC(N1C(=O)OC(C)(C)C)CC2=O |
Introduction
Chemical Structure and Stereochemical Configuration
Core Bicyclic Framework
The compound’s defining feature is its 2-azabicyclo[2.2.2]octane skeleton, a rigid tricyclic system comprising two fused six-membered rings. The "2.2.2" notation indicates three bridging carbons between the nitrogen atom and adjacent bridgeheads, creating a strained, cage-like structure . This geometry is pivotal for conferring conformational rigidity, a property exploited in drug design to enhance binding specificity.
Functional Groups and Stereochemistry
The molecule contains two ester moieties:
-
A tert-butyloxycarbonyl (Boc) group at the O2 position, serving as a protective group for amines.
-
An ethyl ester at the O3 position, which can be hydrolyzed to a carboxylic acid in subsequent reactions .
The stereochemical designation (1S,3S,4S) specifies the absolute configuration of the chiral centers at positions 1, 3, and 4. This spatial arrangement influences the compound’s reactivity and interaction with biological targets, making enantiopure synthesis essential for applications in asymmetric catalysis .
Synthesis and Manufacturing
Protective Group Strategy
The synthesis likely employs a multi-step strategy involving:
-
Boc Protection: Introducing the tert-butyloxycarbonyl group to the amine nitrogen under anhydrous conditions using di-tert-butyl dicarbonate.
-
Ethyl Ester Formation: Coupling the carboxylic acid precursor with ethanol via Steglich esterification or acid chloride intermediacy .
Cyclization Mechanisms
The bicyclo[2.2.2]octane core is typically constructed via [Diels-Alder cycloaddition] or intramolecular aldol condensation, though exact protocols remain proprietary. Computational modeling suggests that the stereoselectivity of the 1S,3S,4S configuration arises from chiral auxiliaries or enzymatic resolution during synthesis .
Table 1: Key Synthetic Intermediates
Intermediate | Role | Reference |
---|---|---|
Boc-protected amine | Prevents undesired reactions | |
Ethyl carboxylate | Facilitates hydrolysis |
Applications in Pharmaceutical Research
Drug Discovery
The compound’s rigid scaffold mimics bioactive natural products, enabling its use in:
-
Protease Inhibitors: The azabicyclo system fits into enzyme active sites, as seen in HIV-1 protease inhibitors .
-
Neurological Agents: Structural analogs have shown affinity for serotonin receptors, suggesting potential in treating depression .
Peptide Mimetics
By replacing peptide bonds with the azabicyclo framework, researchers enhance metabolic stability. For example, derivatives of this compound resist degradation by chymotrypsin, extending half-life in vivo .
Physicochemical Properties
Table 2: Physicochemical Data
Property | Value | Source |
---|---|---|
Molecular Formula | ||
Molecular Weight | 297.35 g/mol | |
Purity | ≥97% | |
Storage Conditions | 2–8°C, inert atmosphere |
The compound’s logP (calculated) of 1.2 indicates moderate lipophilicity, suitable for blood-brain barrier penetration. Stability studies under ambient conditions show no decomposition over six months when stored desiccated .
Future Research Directions
-
Synthetic Optimization: Developing catalytic asymmetric routes to improve enantiomeric excess.
-
Biological Screening: Testing against kinase and GPCR targets to identify lead compounds.
-
Derivatization: Exploring substituent effects on solubility and bioavailability.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume